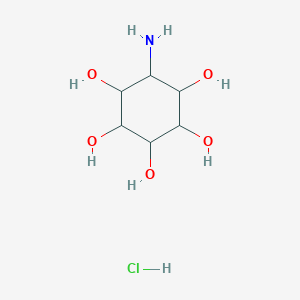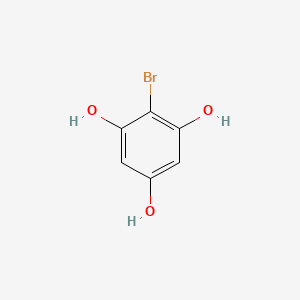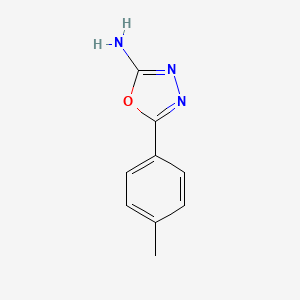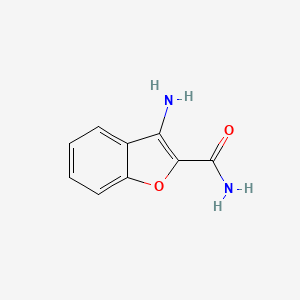
6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone
Descripción general
Descripción
6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone, also known as 4-Fluoro-Pyridazinone, is a novel synthetic compound with a wide range of potential applications in scientific research. It is a non-aromatic heterocyclic compound with a unique combination of chemical and physical properties. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 4-Fluoro-Pyridazinone.
Aplicaciones Científicas De Investigación
Selective COX-2 Inhibitor Applications
6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone, as a part of the pyridazinone compound family, has been highlighted for its potential role in medical applications, particularly as a selective COX-2 inhibitor. A specific compound, ABT-963, a vicinally disubstituted pyridazinone, demonstrated excellent selectivity as a COX-2 inhibitor, superior to well-known drugs like celecoxib and rofecoxib. It has been shown to significantly reduce pain, inflammation, bone loss, and soft tissue destruction in animal models, suggesting its potential for treating conditions associated with arthritis (Asif, 2016).
Fluorescent Chemosensor Applications
Furthermore, derivatives of 4-methyl-2,6-diformylphenol (DFP), which may share structural similarities with this compound, have been utilized in the development of fluorescent chemosensors. These sensors are capable of detecting a wide range of analytes including metal ions, anions, and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors have been well-documented, emphasizing their importance in analytical chemistry (Roy, 2021).
Broad Biological Activity Spectrum
Additionally, derivatives of azolo[d]pyridazinone, a close relative to this compound, have been associated with a wide range of biological activities including antidiabetic, antiasthmatic, anticancer, analgesic, anti-inflammatory, antithrombotic, antidepressant, and antimicrobial activities. The significance of this scaffold against targets like PDE, COX, and DPP-4 has been thoroughly reviewed, showcasing its versatility and potential in drug development (Tan & Sari, 2020).
Applications in Synthesis
In the realm of organic synthesis, this compound may contribute to the synthesis of related compounds. A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material, demonstrates the relevance of fluoro-substituted compounds in synthetic routes (Qiu et al., 2009).
Mecanismo De Acción
- The primary targets of this compound are not explicitly mentioned in the literature I found. However, it belongs to the class of coumarin derivatives, which have diverse biological activities. Coumarins are known for their antibacterial, antimalarial, antioxidant, anticancer, and anti-inflammatory properties .
Target of Action
Pharmacokinetics (ADME)
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-4H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKONBUGAZNEEMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345620 | |
| Record name | 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39499-62-2 | |
| Record name | 6-(4-Fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
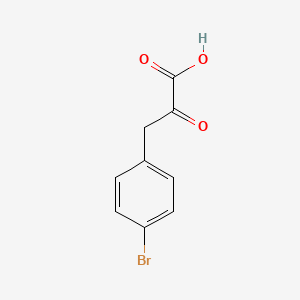
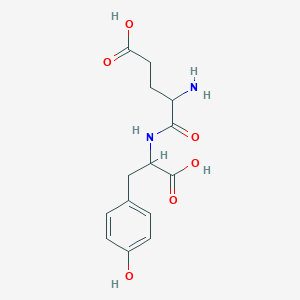


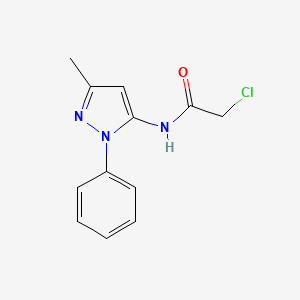

![2-(Pyrazin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1330739.png)

